molecular formula C12H15Cl2N3O B2854985 {[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine hydrochloride CAS No. 1172548-57-0

{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine hydrochloride

Cat. No. B2854985
CAS RN: 1172548-57-0
M. Wt: 288.17
InChI Key: GDPAFBJWPBFARR-UHFFFAOYSA-N
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Description

The compound you mentioned belongs to a class of organic compounds known as oxadiazoles . Oxadiazoles are heterocyclic compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . They are used in various fields due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The exact structure of your compound would depend on the specific locations and types of substitutions on this ring.


Chemical Reactions Analysis

The chemical reactions of oxadiazoles can vary widely depending on their specific structure and the conditions under which they are reacted . They can undergo various reactions such as ring-opening, substitution, and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary widely depending on their specific structure. For example, their solubility, melting point, boiling point, and other properties can be influenced by the types and locations of substitutions on the oxadiazole ring .

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structure, it may bind to its targets, causing conformational changes that alter the targets’ function .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties significantly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific information about its targets and mode of action, it’s difficult to predict its precise effects .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a drug’s effectiveness. Without specific information about this compound, it’s challenging to discuss how environmental factors might influence its action .

Future Directions

Oxadiazoles and their derivatives are a topic of ongoing research due to their diverse biological activities . Future research may focus on developing new synthesis methods, exploring their biological activities, and developing new drugs based on oxadiazole structures .

properties

IUPAC Name

N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O.ClH/c1-2-7-14-8-11-15-16-12(17-11)9-5-3-4-6-10(9)13;/h3-6,14H,2,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPAFBJWPBFARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=NN=C(O1)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine hydrochloride

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